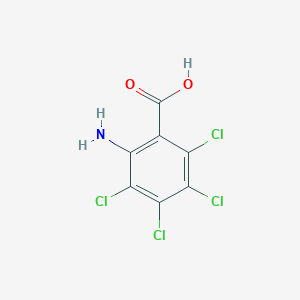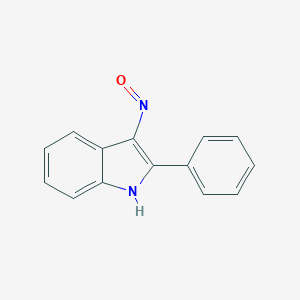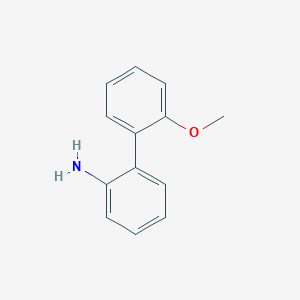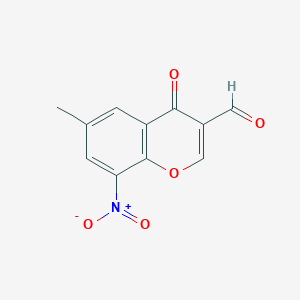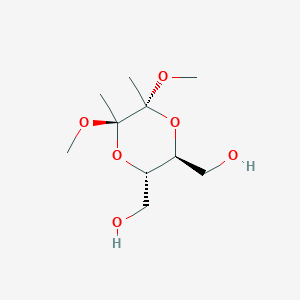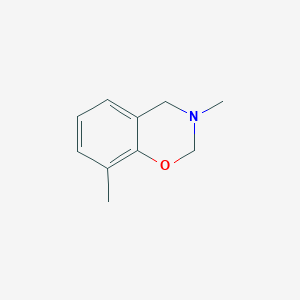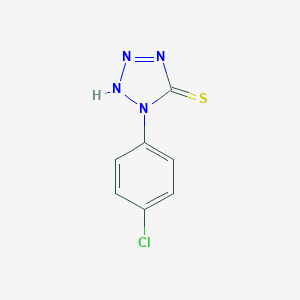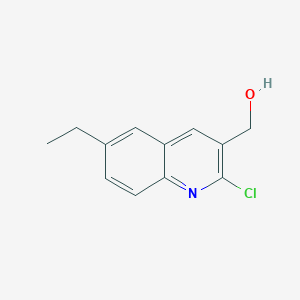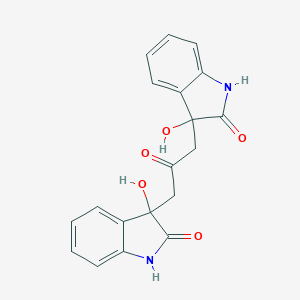
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one), also known as Isatin bis(3-hydroxypropyl)amide (IBHA), is a chemical compound with potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of IBHA is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2. IBHA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical And Physiological Effects
IBHA has been shown to have various biochemical and physiological effects, including reducing the levels of reactive oxygen species and increasing the levels of antioxidants. Additionally, IBHA has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
IBHA has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, IBHA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for IBHA research, including its use as a chemotherapeutic agent, its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, and its use as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of IBHA and its potential side effects.
Synthesis Methods
IBHA can be synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction of isatin with 3-chloropropanol in the presence of a base, while microwave-assisted synthesis involves the reaction of isatin with 3-hydroxypropylamine under microwave irradiation. Solvent-free synthesis involves the reaction of isatin with 3-hydroxypropylamine under solvent-free conditions.
Scientific Research Applications
IBHA has been studied for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Studies have shown that IBHA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IBHA has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, IBHA has been shown to possess antimicrobial properties against various microorganisms, including bacteria and fungi.
properties
CAS RN |
76325-81-0 |
|---|---|
Product Name |
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one) |
Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-hydroxy-3-[3-(3-hydroxy-2-oxo-1H-indol-3-yl)-2-oxopropyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H16N2O5/c22-11(9-18(25)12-5-1-3-7-14(12)20-16(18)23)10-19(26)13-6-2-4-8-15(13)21-17(19)24/h1-8,25-26H,9-10H2,(H,20,23)(H,21,24) |
InChI Key |
ROCVBZTWTGXHKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O |
Other CAS RN |
76325-81-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



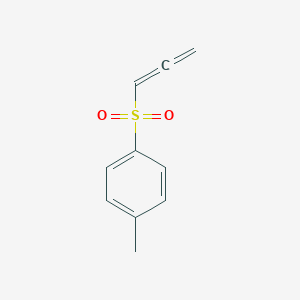
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
